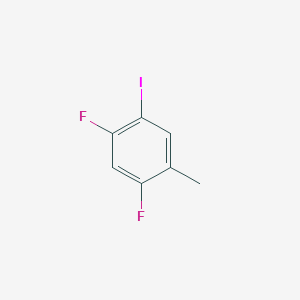

1,5-Difluoro-2-iodo-4-methylbenzene

Vue d'ensemble

Description

1,5-Difluoro-2-iodo-4-methylbenzene is a useful research compound. Its molecular formula is C7H5F2I and its molecular weight is 254.02 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

As a benzene derivative, it may interact with various biological targets depending on its specific functional groups and their spatial arrangement .

Mode of Action

Benzene derivatives typically undergo electrophilic aromatic substitution reactions . In such reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Benzene and its derivatives are known to interact with various biochemical pathways, depending on their specific substituents and the biological context .

Pharmacokinetics

It has low gastrointestinal absorption and is BBB (Blood-Brain Barrier) permeant . Its skin permeation is low, as indicated by its Log Kp value .

Result of Action

Benzene derivatives can have various effects depending on their specific functional groups and the cells or tissues they interact with .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,5-Difluoro-2-iodo-4-methylbenzene. For instance, its storage temperature should be between 2-8°C, and it should be kept in a dark place . Other factors such as pH, presence of other substances, and specific conditions of the biological environment can also affect its action .

Activité Biologique

1,5-Difluoro-2-iodo-4-methylbenzene, with the chemical formula and CAS Number 333447-42-0, is an aromatic compound characterized by the presence of two fluorine atoms and one iodine atom on a methyl-substituted benzene ring. The unique substitution pattern of this compound significantly influences its chemical reactivity and biological activity. This article reviews the biological activities associated with this compound, including its interactions with biological systems, potential therapeutic applications, and relevant research findings.

The compound can undergo various electrophilic aromatic substitution reactions due to the iodine atom, which serves as a good leaving group. Its reactivity is further enhanced by the fluorine atoms that influence electron density on the benzene ring. The compound can also engage in nucleophilic aromatic substitution reactions, particularly when activated by electron-withdrawing groups.

Membrane Interaction

Research indicates that fluorinated benzene derivatives like this compound can affect biological membranes by altering their fluidity and permeability. This property suggests potential applications in drug delivery systems, where the ability to permeate cellular membranes is crucial for effective therapeutic action.

Cytochrome P450 Interaction

The compound may act as a substrate for certain cytochrome P450 enzymes, which play a vital role in drug metabolism and biochemical pathways. This interaction could influence metabolic processes and the pharmacokinetics of other compounds.

Inhibition of PARP1 Enzymes

A study demonstrated that analogs derived from this compound exhibited potent inhibition of poly(ADP-ribose) polymerase (PARP) enzymes. These enzymes are crucial in DNA repair mechanisms, and their inhibition has been linked to enhanced sensitivity in cancer therapies targeting BRCA1/2-deficient tumors. The analogs showed IC50 values ranging from 2.2 to 4.4 nmol/L against V-C8 cells, indicating significant biological activity .

Antiviral Applications

The compound has been explored for its potential antiviral properties. Research into similar difluoro compounds has identified them as intermediates in the synthesis of antiviral nucleosides, suggesting that this compound could serve as a precursor for developing antiviral agents .

Comparative Analysis of Related Compounds

The biological activity of this compound can be compared with other fluorinated compounds to highlight its unique properties:

| Compound Name | Biological Activity | IC50 Values (nmol/L) | Notes |

|---|---|---|---|

| This compound | Inhibits PARP1 enzymes | 2.2 - 4.4 | Effective against BRCA-deficient cells |

| 2-Fluoro-1-iodo-3-(methoxymethoxy)-5-methylbenzene | Potential drug delivery agent | Not specified | Ongoing research into enzyme interactions |

| Difluoroiodomethane | Antiviral activity as nucleoside precursor | Not specified | Used in synthesizing antiviral compounds |

Propriétés

IUPAC Name |

1,5-difluoro-2-iodo-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2I/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLFLTNBMONMJMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.